molecular formula C8H5BrO3 B1377244 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one CAS No. 1225206-60-9

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B1377244
CAS No.: 1225206-60-9
M. Wt: 229.03 g/mol
InChI Key: FGBSHOWTOFSDAZ-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a lactone ring structure.

Scientific Research Applications

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammation.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their structure and the specific biological target. Some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran derivatives like 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one have potential applications in many fields due to their diverse pharmacological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new therapeutic agents based on benzofuran derivatives and exploring their full therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one typically involves the bromination of 3-hydroxy-2-benzofuran-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction to form the corresponding alcohol or alkane.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 6-substituted derivatives such as 6-azido, 6-thio, or 6-alkoxy derivatives.

    Oxidation Reactions: Formation of 3-keto-2-benzofuran-1-one or 3-carboxy-2-benzofuran-1-one.

    Reduction Reactions: Formation of 3-hydroxy-2-benzofuran-1-ol or 3-hydroxy-2-benzofuran-1-ane.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
  • 3-Methanone-6-substituted-benzofuran derivatives
  • 2,3-disubstituted benzofurans

Uniqueness

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBSHOWTOFSDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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